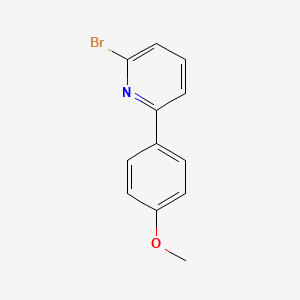

2-Bromo-6-(4-methoxyphenyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds extensively used in various chemical fields, including medicinal and materials science. researchgate.netnih.gov The introduction of halogen atoms, such as bromine, onto the pyridine ring significantly alters its electronic properties and reactivity. nbinno.com Halogenated pyridines are considered key building blocks in the synthesis of pharmaceuticals and agrochemicals. nsf.govnih.gov The carbon-halogen bond serves as a reactive site, enabling a wide array of chemical transformations, particularly cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. nbinno.comnsf.gov This enhanced reactivity makes halogenated pyridines indispensable starting materials for chemists aiming to construct complex molecular architectures and create libraries of diverse compounds for screening purposes. nbinno.com

Significance of 2-Aryl-6-halopyridines in Organic Synthesis and Beyond

The 2-aryl-6-halopyridine scaffold, to which 2-Bromo-6-(4-methoxyphenyl)pyridine belongs, is of particular importance in organic synthesis. This arrangement provides two distinct points for chemical modification. The halogen atom, typically bromine or chlorine, is a versatile handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.net This allows for the strategic introduction of various aryl, alkyl, or other functional groups.

Overview of Key Research Domains for this compound

Research involving this compound is primarily concentrated in its application as a synthetic intermediate. A significant area of investigation is in medicinal chemistry, particularly in the development of novel anticancer agents. The compound has been utilized as a key precursor in the synthesis of pyridine-bridged analogues of Combretastatin-A4, a potent inhibitor of tubulin polymerization. acs.org In this context, the this compound core is used as a building block, where the bromine atom is subsequently replaced via a Suzuki coupling reaction to construct the final diaryl-substituted pyridine target molecules. acs.org These derivatives are designed to disrupt microtubule formation, a critical process in cell division, thereby offering a potential strategy for cancer chemotherapy. acs.org

Chemical Compound Data

Below are the key identifiers and properties for the compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C12H10BrNO | 264.12 | 193344-39-7 |

| 2-Bromo-6-methoxypyridine | C6H6BrNO | 188.02 | 40473-07-2 |

| 2-Bromo-4-methoxypyridine | C6H6BrNO | 188.02 | 89488-29-9 |

| Combretastatin-A4 | C18H20O5 | 316.35 | 117048-59-6 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(13)14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHNQKHQOCSREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453967 | |

| Record name | 2-bromo-6-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193344-39-7 | |

| Record name | 2-bromo-6-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 4 Methoxyphenyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent the most common and efficient methods for synthesizing 2-Bromo-6-(4-methoxyphenyl)pyridine. libretexts.org These reactions typically involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling Protocols for this compound Synthesis

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including this compound. libretexts.orgtcichemicals.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide. libretexts.org In the context of synthesizing the target compound, the primary approach involves the reaction of 2,6-dibromopyridine with (4-methoxyphenyl)boronic acid.

A general protocol for this transformation involves reacting 2,6-dibromopyridine with one equivalent of (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The reaction is typically heated to facilitate the coupling process. The use of a slight excess of the boronic acid can sometimes be employed to drive the reaction to completion.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2,6-Dibromopyridine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |

| 2,6-Dibromopyridine | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | This compound |

| 2,6-Dibromopyridine | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | This compound |

Optimization of Reaction Conditions

The efficiency and selectivity of the Suzuki-Miyaura coupling for the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst system (palladium precursor and ligand), base, solvent, and temperature. chemistryviews.org

Catalyst Systems: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. iucr.org Other effective catalyst systems include those generated in situ from a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial, with bulky, electron-rich phosphines often providing higher catalytic activity.

Bases: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can influence the reaction rate and yield.

Solvents: The choice of solvent is also important. A mixture of solvents, such as toluene/ethanol/water or dioxane/water, is often used to ensure the solubility of both the organic and inorganic reagents. mdpi.com Anhydrous solvents like toluene or dioxane can also be effective, particularly with certain catalyst and base combinations.

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. Microwave irradiation has also been successfully employed to accelerate the reaction. mdpi.com

Recent advancements have utilized machine learning to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the rapid identification of general and high-yielding conditions across a wide range of substrates. chemistryviews.org

| Parameter | Variation | Effect on Yield/Selectivity |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Ligand choice can significantly impact catalytic activity and selectivity. nih.gov |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Base strength and solubility affect the rate of transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Solvent polarity and aprotic/protic nature influence reagent solubility and catalyst stability. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates. |

Regioselectivity and Chemoselectivity Considerations in C-C Bond Formation

When using di- or polyhalogenated pyridines as starting materials, controlling the regioselectivity of the Suzuki-Miyaura coupling is a critical challenge. In the case of 2,6-dibromopyridine, the two bromine atoms are electronically equivalent, which can lead to a mixture of mono- and di-substituted products.

To achieve selective mono-arylation and synthesize this compound, the stoichiometry of the reactants is a key factor. Using a controlled amount (typically one equivalent or slightly less) of the (4-methoxyphenyl)boronic acid favors the formation of the mono-coupled product. beilstein-journals.org

The inherent reactivity of the halogen positions on the pyridine (B92270) ring also plays a role. In many dihalopyridines, the halogen at the 2-position is more reactive towards palladium-catalyzed coupling than halogens at other positions due to the electronic influence of the nitrogen atom. researchgate.netnih.gov However, in the symmetrical 2,6-dibromopyridine, this electronic preference is not a differentiating factor.

Chemoselectivity becomes a consideration when the pyridine ring contains different halogen substituents (e.g., bromo and chloro). Generally, the order of reactivity in Suzuki-Miyaura coupling is I > Br > Cl. tcichemicals.com This difference in reactivity can be exploited to achieve selective coupling at the more reactive halogen position. However, electronic effects from other substituents on the pyridine ring can sometimes override this general trend. rsc.org

Functionalization of Pyridine Precursors

An alternative strategy for the synthesis of this compound involves the functionalization of pre-existing pyridine rings. This can be achieved through bromination of a suitable pyridine derivative or by building the desired functionality from a pyridyl aldehyde intermediate.

Bromination Strategies for Pyridine Ring Derivatization

Direct bromination of 2-(4-methoxyphenyl)pyridine (B1296241) could potentially yield the desired product. However, electrophilic aromatic substitution on the pyridine ring is often challenging and can lead to a mixture of isomers. A more controlled approach involves the bromination of a pre-functionalized pyridine precursor.

One viable route is the bromination of a 6-(4-methoxyphenyl)pyridin-2-ol derivative. The hydroxyl group can be converted to a bromide using a standard brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).

Another strategy involves the Sandmeyer-type reaction starting from 2-amino-6-(4-methoxyphenyl)pyridine. Diazotization of the amino group followed by treatment with a copper(I) bromide source would introduce the bromine atom at the 2-position.

Synthesis of Related Pyridyl Aldehyde Intermediates

The synthesis of this compound can also be envisioned through the functional group transformation of a related pyridyl aldehyde. For instance, if 6-bromo-2-pyridinecarboxaldehyde were coupled with (4-methoxyphenyl)boronic acid, the resulting 6-(4-methoxyphenyl)-2-pyridinecarboxaldehyde could then be a precursor. However, the more direct route involves the coupling of 2,6-dibromopyridine. The synthesis of pyridyl aldehydes themselves can be achieved through various methods, including the oxidation of the corresponding methylpyridines or the reduction of pyridinecarboxylic acids or their derivatives. google.com

Derivatization from 2-Bromo-6-methylpyridine and Analogues

The synthesis of this compound can be strategically approached by modifying readily available pyridine precursors. Key starting materials in this context include 2-bromo-6-methylpyridine and its structural analogue, 2,6-dibromopyridine.

2-Bromo-6-methylpyridine itself is typically synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction. This process involves diazotization of the amino group with sodium nitrite in the presence of hydrogen bromide, followed by displacement with a bromide ion. chemicalbook.com This precursor serves as a valuable building block for creating more complex molecules. sigmaaldrich.com

However, the most direct derivatization strategy to obtain the target compound involves its analogue, 2,6-dibromopyridine . This symmetrical precursor allows for a sequential, selective functionalization of the C6 and C2 positions. The differential reactivity of the two bromine atoms, or the controlled use of stoichiometry, enables a monosubstitution reaction. A common and highly effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction.

In this approach, 2,6-dibromopyridine is reacted with one equivalent of 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Na₂CO₃). The reaction selectively replaces one of the bromine atoms with the 4-methoxyphenyl (B3050149) group, yielding the desired this compound. The remaining bromine atom at the C2 position is then available for subsequent transformations, making this a versatile intermediate for the synthesis of asymmetrically trisubstituted pyridines.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Ref |

| 2,6-Dibromopyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene | This compound | rsc.org |

| 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | - | NaOH | Water | 2-Bromo-6-methylpyridine | chemicalbook.com |

Novel and Advanced Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of novel methods that offer significant advantages over traditional techniques, including reduced reaction times, increased yields, and improved safety profiles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govmdpi.com For the synthesis of this compound, microwave irradiation can be effectively applied to the Suzuki-Miyaura cross-coupling reaction. The use of microwave heating can dramatically reduce reaction times from hours to mere minutes. mdpi.com

In a typical microwave-assisted procedure, 2,6-dibromopyridine, 4-methoxyphenylboronic acid, a palladium catalyst, and a base are mixed in a suitable solvent within a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for a short duration. mdpi.com The high efficiency of energy transfer in microwave heating leads to rapid reaction rates and often results in higher product yields and purity compared to conventional heating methods. nih.gov This technique aligns with the principles of green chemistry by reducing energy consumption and reaction time. mdpi.com

| Reaction Type | Key Features | Typical Conditions | Advantages | Ref |

| Microwave-Assisted Suzuki Coupling | Rapid heating, sealed vessel | Pd catalyst, base, 120 °C, 2-10 min | Reduced reaction time, high yields, improved efficiency | mdpi.com |

| Conventional Suzuki Coupling | Thermal heating, reflux | Pd catalyst, base, 80-110 °C, 4-24 h | Well-established, widely used | rsc.org |

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. ekb.eg These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. While a direct four-component synthesis of this compound is not standard, the principles of MCRs are widely used to construct highly substituted pyridine rings.

For instance, a common MCR for pyridine synthesis is the Hantzsch reaction or its variations, which typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (like ammonium (B1175870) acetate). More advanced MCRs can combine various aldehydes, active methylene compounds (like malononitrile), ketones, and an ammonium source to yield polysubstituted 2-aminopyridines. ekb.eg

A hypothetical MCR-inspired approach to a related scaffold might involve the reaction of a brominated aldehyde, a methyl ketone bearing the 4-methoxyphenyl group, malononitrile, and ammonium acetate. Such a strategy would assemble the substituted pyridine core in a single step, although achieving the specific substitution pattern of the target molecule would require careful design of the starting materials. The primary advantage of MCRs lies in their ability to construct complex heterocyclic frameworks efficiently, which can then be further modified. frontiersin.org

Beyond the widely used palladium-catalyzed reactions, other coupling strategies provide valuable alternatives for forming C-C and C-N bonds in pyridine systems.

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. organic-chemistry.org This method is particularly useful when palladium-based methods are unsuccessful. While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications using ligands such as diamines or amino alcohols have enabled catalytic Ullmann reactions under milder conditions. researchgate.net For the synthesis of the target compound, an Ullmann coupling could potentially be employed between a 2-bromopyridine (B144113) derivative and a 4-methoxyphenyl halide, though this is often less selective than Suzuki couplings for heteroaryl systems. nih.gov The reaction typically proceeds through a Cu(I) catalytic cycle, with proposed mechanisms involving oxidative addition of the aryl halide to a copper complex. researchgate.net

C-N Bond-Forming Reactions: While the target molecule features a C-C bond between the pyridine and phenyl rings, related unsymmetrical 2,6-disubstituted pyridines containing C-N linkages are also of great interest. Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type condensations or Buchwald-Hartwig aminations, are highly effective for this purpose. A practical and efficient protocol has been developed for the selective monoamination of 2,6-dibromopyridine. researchgate.net By using a copper(I) iodide catalyst in the presence of a ligand like 1,2-ethanediamine, 2,6-dibromopyridine can react selectively with a wide range of amines to yield 2-bromo-6-aminopyridine derivatives. researchgate.net This high selectivity allows for the synthesis of unsymmetrical compounds that can be further functionalized at the remaining bromine position. researchgate.netrsc.org

| Coupling Reaction | Catalyst System | Bond Formed | Key Features | Ref |

| Ullmann Biaryl Synthesis | Copper (Cu) powder or Cu(I) salts | C-C | Classic method for biaryls; modern versions are catalytic and milder. | organic-chemistry.orgresearchgate.net |

| Selective C-N Coupling | CuI / 1,2-ethanediamine | C-N | High selectivity for mono-substitution on 2,6-dibromopyridine. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 4 Methoxyphenyl Pyridine

Reactivity of the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is the primary site of reactivity, serving as a versatile handle for the construction of more complex molecular architectures through various cross-coupling and substitution reactions.

Utility in Further Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond in 2-Bromo-6-(4-methoxyphenyl)pyridine is readily activated by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. nih.gov In the context of this compound, the Suzuki-Miyaura reaction would involve coupling with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (which is activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligands, base, and solvent can significantly influence the efficiency of the coupling, especially with heteroaryl halides. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org this compound can serve as the aryl halide component, reacting with various terminal alkynes to introduce an alkynyl moiety at the 2-position of the pyridine ring. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnrochemistry.com The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate formed from the oxidative addition of the aryl bromide. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly general method for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org this compound can be coupled with a wide variety of primary and secondary amines to introduce an amino group at the 2-position. nih.govresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. chemspider.comorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of this transformation, allowing for the coupling of a broad range of substrates under milder conditions. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Strong base | C-N |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation, particularly when a good leaving group like bromine is present at the electron-deficient 2- or 4-positions. stackexchange.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at these positions by stabilizing the resulting negatively charged intermediate, often referred to as a Meisenheimer complex. stackexchange.comlibretexts.orgnih.gov

For this compound, the bromine atom at the 2-position is susceptible to displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the bromine, forming a tetrahedral intermediate. youtube.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring and yields the substituted product. youtube.com Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov The presence of the electron-donating 4-methoxyphenyl (B3050149) group at the 6-position might slightly decrease the reactivity towards SNAr compared to an unsubstituted 2-bromopyridine (B144113), but the reaction should still be feasible with potent nucleophiles.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in reactions such as alkylation and coordination with metal ions.

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring can be readily alkylated by electrophiles such as alkyl halides to form pyridinium (B92312) salts. This process is known as quaternization and is a type of SN2 reaction. mdpi.com In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide or an activated benzyl (B1604629) bromide) would lead to the formation of a quaternary pyridinium salt. These reactions are typically carried out in polar aprotic solvents which help to stabilize the resulting ionic product. mdpi.com The resulting pyridinium salts can have altered solubility and electronic properties, and the quaternization can activate the pyridine ring towards other transformations.

Coordination Behavior with Metal Centers

Pyridine and its derivatives are common ligands in coordination chemistry, capable of binding to a wide range of metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org this compound can act as a monodentate ligand, coordinating to metal ions to form various coordination complexes. The nature of these complexes, including their geometry (e.g., octahedral, tetrahedral, square planar) and stability, depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org The presence of the bulky 4-methoxyphenyl group and the bromine atom at the ortho positions to the nitrogen may introduce some steric hindrance, potentially influencing the coordination geometry and the lability of the resulting complexes.

Transformations Involving the Methoxyphenyl Group

The methoxyphenyl group attached to the pyridine ring can also undergo chemical transformations, although it is generally less reactive than the bromine moiety.

The ether linkage of the methoxy (B1213986) group is typically stable. However, under harsh acidic conditions (e.g., with HBr or BBr3), it can be cleaved to yield the corresponding phenol (B47542) derivative, 2-bromo-6-(4-hydroxyphenyl)pyridine. This deprotection of the methyl ether is a common transformation in organic synthesis. wikipedia.org

The phenyl ring of the methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing and activating substituent, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the reactivity of this ring towards electrophilic substitution might be influenced by the electron-withdrawing nature of the attached 2-bromopyridyl moiety.

Oxidative and Reductive Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring of this compound is a key site for oxidative and reductive transformations, which can lead to the formation of phenolic derivatives or other modified structures. These reactions are often challenging due to the stability of the aryl ether bond.

Oxidative Cleavage:

The oxidative cleavage of the methoxy group in methoxyphenyl compounds is a known transformation that typically requires strong oxidizing agents. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed for the deprotection of p-methoxybenzyl (PMB) ethers, a reaction that proceeds via an oxidative pathway. wikipedia.org While specific studies on this compound are not prevalent, the general mechanism involves the oxidation of the electron-rich p-methoxyphenyl group to a quinone methide intermediate, which is then hydrolyzed to yield the corresponding phenol.

A study on the oxidative cleavage of p-methoxybenzyl ethers with methyl(trifluoromethyl)dioxirane (B1250162) in aqueous acetonitrile (B52724) demonstrates the transformation of the aryl substituent into a dienyl aldehydo ester. nih.gov This indicates that under specific oxidative conditions, the methoxy group can be completely removed and the aromatic ring can undergo further transformation.

Reductive and Non-Oxidative Cleavage (Demethylation):

Reductive or non-oxidative cleavage of the methyl group from the methoxy ether is a more common transformation, often referred to as demethylation. This process converts the methoxyarene into a phenol. Various reagents are known to effect this transformation.

A widely used method for the demethylation of aryl methyl ethers is treatment with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM). wikipedia.org Another effective reagent is pyridinium hydrochloride (Pyr·HCl) used in a molten state at high temperatures. mdma.chresearchgate.net A study on the demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride at 180 °C showed smooth conversion to the corresponding 4-hydroxyphenylbutyric acid. mdma.chresearchgate.net This method is particularly noteworthy for its scalability. mdma.chresearchgate.net

The table below summarizes common reagents and conditions for the demethylation of methoxyphenyl compounds, which are applicable to this compound.

| Reagent | Conditions | Product Type | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Phenol | wikipedia.org |

| Pyridinium Hydrochloride (Pyr·HCl) | Molten, 180-210 °C | Phenol | mdma.chresearchgate.net |

| 2-(Diethylamino)ethanethiol | - | Phenol | organic-chemistry.org |

| Phosphorus Pentoxide/Methanesulfonic Acid | One-pot demethylation-mesylation | Aryl Mesylate | organic-chemistry.org |

It is important to note that the choice of reagent and reaction conditions can be critical to avoid unwanted side reactions, given the presence of the bromo and pyridyl functionalities in the target molecule.

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., nitration, halogenation)

The phenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. The methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the para position is already occupied by the pyridyl substituent. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (C3' and C5') of the phenyl ring. The electron-withdrawing 2-bromopyridyl group has a deactivating effect on the phenyl ring, but the activating effect of the methoxy group is generally dominant.

Nitration:

The nitration of aromatic compounds is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. For a substrate like this compound, the reaction conditions would need to be carefully controlled to prevent nitration on the electron-deficient pyridine ring and to manage the activating effect of the methoxy group.

Halogenation:

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction. The methoxy group strongly directs the incoming halogen to the ortho positions of the phenyl ring.

A relevant study details the bromination of a similar compound, 2-(4-methoxyphenyl)-3-nitropyridine. nih.gov In this case, the bromination was successfully achieved using N-bromosuccinimide (NBS) in acetonitrile at a slightly elevated temperature, leading to the substitution on the phenyl ring. nih.gov This suggests that similar conditions could be applied for the halogenation of this compound.

The table below outlines the expected outcomes and potential conditions for the electrophilic aromatic substitution on the phenyl ring of this compound.

| Reaction | Reagents | Expected Major Product(s) | Reference for Analogy |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-6-(3-nitro-4-methoxyphenyl)pyridine | sciencemadness.org |

| Bromination | NBS / Acetonitrile | 2-Bromo-6-(3-bromo-4-methoxyphenyl)pyridine | nih.gov |

| Chlorination | NCS / Acetonitrile | 2-Bromo-6-(3-chloro-4-methoxyphenyl)pyridine | - |

The regioselectivity of these reactions is a crucial aspect, with the directing effect of the methoxy group being the primary determinant for the position of substitution on the phenyl ring.

Coordination Chemistry and Ligand Design Incorporating 2 Bromo 6 4 Methoxyphenyl Pyridine Motifs

Design Principles for Pyridine-Based Ligands

The design of pyridine-based ligands is a nuanced process that leverages the interplay of electronic and steric effects to achieve desired coordination properties. The inherent basicity and π-acceptor capabilities of the pyridine (B92270) ring can be systematically altered through the introduction of various functional groups. researchgate.net These modifications influence the ligand's ability to donate electron density to a metal center and to accept back-donation, thereby impacting the strength and nature of the metal-ligand bond.

Influence of Bromine and Methoxy (B1213986) Substituents on Coordination Properties

The substituents on the 2-Bromo-6-(4-methoxyphenyl)pyridine ligand, namely the bromo and methoxy groups, exert significant influence on its coordination behavior. The bromine atom, being an electron-withdrawing group, decreases the electron density on the pyridine ring through a negative inductive effect. This reduction in electron density generally leads to a weaker sigma-donating ability of the pyridine nitrogen.

Steric and Electronic Effects on Ligand Architecture

The positioning of substituents on the pyridine ring also introduces steric constraints that play a crucial role in determining the architecture of the resulting metal complexes. The bromine atom at the 2-position creates steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the coordination number and geometry of the metal center, potentially favoring the formation of complexes with lower coordination numbers or distorted geometries to alleviate steric strain.

The interplay of these steric and electronic effects is critical in ligand design. For instance, while an electron-withdrawing substituent might weaken the metal-ligand bond, the steric bulk it introduces could stabilize a particular coordination geometry that is catalytically advantageous. Therefore, the rational design of ligands like this compound involves a careful consideration of how these substituent effects will collectively influence the properties of the target metal complex. nih.gov

Metal Complexation Studies

The coordination of this compound to various transition metals has been a subject of interest to understand how its specific electronic and steric profile influences the properties of the resulting complexes.

Formation of Transition Metal Complexes (e.g., Fe, Pd, Ru, Ni)

The this compound ligand has been utilized in the synthesis of complexes with a range of transition metals, including those from Group 8 (Iron, Ruthenium), Group 10 (Nickel, Palladium). The formation of these complexes typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

For example, palladium complexes can be synthesized, which are of interest for their catalytic applications. Ruthenium complexes, known for their diverse reactivity and applications in catalysis and materials science, have also been prepared with pyridine-based ligands. nih.govacs.orgacs.org The specific reaction conditions, such as temperature and stoichiometry, are optimized to favor the formation of the desired complex.

Table 1: Examples of Transition Metal Complexes with Pyridine-Based Ligands

| Metal | Ancillary Ligands | Resulting Complex Type | Potential Application |

| Ruthenium (Ru) | PCP pincer ligand | Pincer complex | Catalysis |

| Titanium (Ti) | Pyridine-2-phenolate-6-arylmethine | [O,N,CH(Ar)]-Ti catalyst | Ethylene polymerization |

| Copper (Cu) | Thiosemicarbazone | Dimeric complex | Anticancer agent |

| Zinc (Zn) | 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine | Terpyridine complex | Fluorescent sensor |

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, EPR)

Once synthesized, the coordination compounds are thoroughly characterized using various spectroscopic techniques to elucidate their electronic structure and coordination environment.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions can be observed. The positions and intensities of these bands are sensitive to the nature of the metal, the ligand, and the coordination geometry. For instance, the complexation of 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine with Cu²⁺ and Zn²⁺ resulted in new peaks in the UV-Vis spectrum, indicating the formation of the complexes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide insights into the oxidation state of the metal, the symmetry of the coordination sphere, and the degree of covalency in the metal-ligand bonds.

Structural Analysis of Metal-Ligand Complexes (e.g., X-ray Crystallography)

For complexes of this compound, X-ray crystallography would reveal:

The coordination number and geometry adopted by the metal ion.

The M-N bond length, which is a direct indicator of the strength of the coordination bond.

The torsion angles involving the pyridine and phenyl rings, providing insight into the steric interactions within the complex.

The presence of any intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state. researchgate.net

This detailed structural information is invaluable for understanding the structure-property relationships of the coordination compounds and for the rational design of new complexes with desired functionalities.

Applications in Catalysis and Supramolecular Chemistry

The strategic placement of a reactive bromine atom and a coordinating nitrogen atom, combined with the electronic influence of the 4-methoxyphenyl (B3050149) group, makes this compound a valuable precursor in the development of advanced materials. Its utility is particularly notable in the fields of catalysis and supramolecular chemistry, where it serves as a foundational building block for complex functional molecules.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The primary role of this compound in catalysis is not as a direct ligand but as a crucial electrophilic precursor for synthesizing more complex, multidentate ligands through cross-coupling reactions. The carbon-bromine bond at the 2-position of the pyridine ring is highly susceptible to palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.com This reaction enables the formation of a new carbon-carbon bond, effectively replacing the bromine atom with a variety of aryl or other organic moieties. mdpi.com

The molecules synthesized from this bromo-pyridine precursor can then serve as ligands for metal centers in homogeneous catalysis. For instance, the substitution of the bromine atom can yield bipyridine or terpyridine-like structures that are exceptional at chelating metal ions. researchgate.net The resulting metal complexes can be engineered for specific catalytic activities. Research into related bromopyridine compounds demonstrates that palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are highly effective for these transformations. researchgate.netmdpi.com The choice of base and solvent system is critical for optimizing reaction yields, with combinations like potassium carbonate in aqueous 1,4-dioxane (B91453) being particularly effective. researchgate.net

Derivatives of similar bromopyridines are used to create ligands for unique metal complexes, such as Extended Metal Atom Chains (EMACs), which have potential applications due to direct metal-to-metal communication. georgiasouthern.edu

| Reaction Parameter | Typical Conditions for Suzuki Coupling of Bromopyridines | Reference |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | researchgate.netmdpi.com |

| Base | K₂CO₃ or K₃PO₄ | researchgate.netmdpi.com |

| Solvent System | 1,4-Dioxane/Water | researchgate.netmdpi.com |

| Reaction Type | Microwave-assisted or conventional heating | researchgate.net |

| Typical Yields | Moderate to Good (up to 81% reported for related systems) | researchgate.net |

Self-Assembly and Supramolecular Architectures

The structural framework of this compound and its derivatives is highly conducive to the formation of ordered, non-covalent structures through self-assembly. The planarity of the pyridine and phenyl rings facilitates intermolecular π–π stacking interactions, a key driving force in building supramolecular architectures. researchgate.net

Detailed crystallographic studies of closely related compounds reveal the specific interactions that govern their self-assembly. For example, in 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, a derivative of the title compound, the crystal packing is stabilized by a combination of weak C—H⋯N hydrogen bonds and π–π stacking between imidazole (B134444) and methoxyphenyl rings. researchgate.net These interactions guide the molecules to form chains and more complex three-dimensional networks. researchgate.net

| Compound | Intermolecular Interactions | Resulting Supramolecular Architecture | Reference |

| 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | C—H⋯N hydrogen bonds, π–π stacking | Chains along the c-axis | researchgate.net |

| 2,6-bis(4'-methoxyphenyl)-4-phenylpyridine | C—H⋯π hydrogen bonds | Interlinked molecular networks | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 4 Methoxyphenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of 2-Bromo-6-(4-methoxyphenyl)pyridine provide critical information about its carbon-hydrogen framework. While a definitive, fully assigned spectrum from a single source is not publicly available, a detailed analysis can be constructed from the known spectra of its constituent parts and closely related analogues, such as 2-(4-methoxyphenyl)pyridine (B1296241) and various brominated pyridines. rsc.orgchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the 4-methoxyphenyl (B3050149) rings. The three protons on the pyridine ring will appear as a triplet and two doublets, characteristic of a 2,6-disubstituted pyridine system. The protons on the 4-methoxyphenyl ring will appear as two distinct doublets, typical of a para-substituted benzene (B151609) ring, representing the protons ortho and meta to the methoxy (B1213986) group. The methoxy group itself will present as a sharp singlet.

The ¹³C NMR spectrum will complement this data, showing signals for all 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (bromine, nitrogen, oxygen) and the aromatic ring currents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H3/H5 | ~7.3-7.5 | ~120-125 |

| Pyridine-H4 | ~7.6-7.8 | ~138-140 |

| Phenyl-H (ortho to OMe) | ~7.0-7.2 | ~114-116 |

| Phenyl-H (meta to OMe) | ~7.8-8.0 | ~128-130 |

| Methoxy (-OCH₃) | ~3.8-3.9 | ~55 |

| Pyridine-C2 (C-Br) | - | ~141-143 |

| Pyridine-C6 (C-Ar) | - | ~158-160 |

| Phenyl-C (ipso) | - | ~130-132 |

| Phenyl-C (C-OMe) | - | ~160-162 |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D-NMR experiments are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to confirm the connectivity of the protons on the pyridine ring (H3-H4-H5) and to verify the ortho-coupling between the protons on the 4-methoxyphenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for connecting the different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the phenyl protons (meta to the methoxy group) and the C6 carbon of the pyridine ring, confirming the C-C bond between the two aromatic systems. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be observed between the methoxy group protons (-OCH₃) and the adjacent protons on the phenyl ring, as well as between the pyridine H5 proton and the nearby phenyl protons.

Together, these techniques provide an irrefutable confirmation of the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a molecule. For this compound, the molecular formula is C₁₂H₁₀BrNO. uni.lu HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity. libretexts.org

Table 2: HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₂H₁₁⁷⁹BrNO⁺ | 264.00185 | Typically within 5 ppm of calculated value |

| [M+H]⁺ | C₁₂H₁₁⁸¹BrNO⁺ | 265.99980 | Typically within 5 ppm of calculated value |

Data based on predicted values. uni.lu The 'Found' value is determined experimentally.

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, several key fragmentation pathways are expected: libretexts.org

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of 79 or 81 mass units.

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (·CH₃), resulting in a peak at M-15.

Loss of a Methoxy Radical: Cleavage of the phenyl-O bond would lead to the loss of ·OCH₃, a peak at M-31.

Cleavage of the Biaryl Bond: The bond connecting the pyridine and phenyl rings can break, leading to fragments corresponding to the bromopyridinyl cation or the methoxyphenyl cation.

Ring Fragmentation: At higher energies, the aromatic rings themselves can fragment, though this is less common for stable aromatic systems.

Analysis of these characteristic fragments allows for the confirmation of the major structural components of the molecule.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure.

While this technique has been used to characterize derivatives of similar compounds, such as functionalized terpyridines, a search of publicly available crystallographic databases did not yield a crystal structure for the specific compound this compound. researchgate.net Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide the ultimate confirmation of its structure, revealing the planarity of the aromatic rings and the dihedral angle between the pyridine and phenyl ring systems.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous elucidation of the molecular structure, including the conformation of the molecule and how it packs within the crystal lattice.

While a specific single-crystal X-ray structure for this compound is not publicly available, extensive studies on its derivatives provide a robust framework for understanding its likely solid-state characteristics. For instance, the crystal structures of various substituted pyridine derivatives have been determined, offering valuable comparative data.

Derivatives such as 2-Bromo-6-hydrazinylpyridine have been crystallized and analyzed, revealing key structural details that are influenced by the bromine substituent. In one such case, the compound crystallized in the orthorhombic space group P212121, with two unique molecules in the asymmetric unit, highlighting the potential for conformational isomerism in the solid state. chemspider.com Similarly, studies on 2-methoxypyridine (B126380) derivatives have demonstrated how the methoxy group influences crystal packing and intermolecular interactions. sigmaaldrich.com The analysis of these related structures is crucial for predicting the solid-state behavior of the title compound.

Interactive Table: Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-hydrazinylpyridine | C5H6BrN3 | Orthorhombic | P212121 | - | - | - | - | 8 |

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | C22H17N3O | Monoclinic | P21/c | - | - | - | - | - |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The geometric parameters of a molecule, including bond lengths, bond angles, and torsional angles, are fundamental to understanding its chemical behavior and reactivity. In the absence of direct crystallographic data for this compound, these parameters can be inferred from the structures of its derivatives.

For example, in derivatives of 2-bromopyridine (B144113), the C-Br bond length is a critical parameter. The bond lengths and angles within the pyridine ring are also of significant interest, as they can be influenced by the electronic effects of the substituents.

The torsional angle between the pyridine and phenyl rings in these systems is a key determinant of the extent of π-conjugation between the two aromatic systems. A smaller torsional angle allows for greater orbital overlap and electronic communication, which can have significant effects on the molecule's photophysical and electronic properties.

Interactive Table: Selected Bond and Torsional Angles in Derivatives of this compound

| Compound | Bond/Torsional Angle | Value (°) |

|---|---|---|

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | Dihedral angle (central pyridine - peripheral pyridine 1) | 22.24(4) |

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | Dihedral angle (central pyridine - peripheral pyridine 2) | 2.38(4) |

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | Dihedral angle (central pyridine - methoxyphenyl) | 48.93(4) |

Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding, π-π stacking)

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.

In the case of this compound and its derivatives, several types of intermolecular interactions are expected to be significant. The presence of aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. In 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, the planarity of the molecules facilitates π–π interactions between the central pyridine ring and another pyridine ring, with a centroid–centroid separation of 3.5864 (6) Å. sigmaaldrich.com

Hydrogen bonding, although not as prominent as in molecules with strong hydrogen bond donors (like -OH or -NH2 groups), can still play a role. Weak C-H···N and C-H···O hydrogen bonds are often observed in the crystal structures of nitrogen and oxygen-containing heterocyclic compounds. For instance, in 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, weak C-H···N hydrogen bonds connect molecules to form dimers. sigmaaldrich.com

Furthermore, the bromine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophile. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, a short intermolecular Br···Br contact of 3.6328 (7) Å is observed, which is indicative of a halogen bond. chemspider.com These varied intermolecular forces work in concert to create a stable, three-dimensional supramolecular architecture.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that can be assigned to the vibrations of its constituent functional groups. The analysis of these bands provides a molecular fingerprint, confirming the presence of the pyridine ring, the methoxy group, and the carbon-bromine bond.

The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a set of sharp bands in the 1600-1400 cm⁻¹ region. The presence of the methoxy group (-OCH₃) will give rise to a characteristic C-O stretching vibration, typically observed in the range of 1250-1000 cm⁻¹. The C-H stretching and bending vibrations of the methyl group will also be present.

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can provide a more complete assignment of the observed IR bands to specific vibrational modes of the molecule. This allows for a deeper understanding of the molecule's dynamic behavior and the interplay of its various functional groups.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Pyridine Ring | C=C and C=N Stretching | 1600-1400 |

| Methoxy Group | C-O Stretching | 1250-1000 |

| Methyl Group | C-H Stretching and Bending | 2950-2850 and 1450-1375 |

Computational Chemistry and Mechanistic Insights into 2 Bromo 6 4 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reactivity, offering a balance between accuracy and computational cost.

Electronic Structure Analysis and Molecular Orbitals

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for 2-Bromo-6-(4-methoxyphenyl)pyridine are not extensively published, data from structurally analogous compounds provide a strong basis for understanding its electronic properties. For instance, a DFT study on 3,5-dibromo-2,6-dimethoxy pyridine (B92270) revealed a HOMO-LUMO gap, which helps in understanding the influence of bromo and methoxy (B1213986) substituents on the pyridine ring. nih.gov Another relevant investigation on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, containing a bromo-methoxyphenyl moiety, calculated the HOMO and LUMO energies to be -5.8915 eV and -1.9353 eV, respectively, resulting in an energy gap of 3.9562 eV. iucr.org A similar compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, was calculated to have a HOMO-LUMO gap of 4.343 eV. iucr.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can act as an effective electron donor. Conversely, the LUMO is likely distributed over the electron-deficient pyridine ring, influenced by the electronegative nitrogen and bromine atoms. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. acs.org

Table 1: Representative Frontier Orbital Energies from Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)...xanthene...dione | -5.8915 | -1.9353 | 3.9562 | iucr.org |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]...pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 | iucr.org |

This table is interactive. Click on the headers to sort.

Prediction of Spectroscopic Parameters

DFT calculations are routinely used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that aids in the assignment of experimental bands. nih.gov Similarly, NMR chemical shifts can be computed, providing valuable information for structural elucidation.

For this compound, DFT would predict characteristic vibrational modes. These include C-Br stretching frequencies, C-O-C stretches of the methoxy group, and various C-C and C-N stretching and bending modes of the pyridine and phenyl rings. In a study of 2-Bromo-6-methylaminopyridine, distinct peaks in the 1H NMR spectrum were observed for the pyridine protons due to the molecule's asymmetry, a feature that would also be expected for this compound. georgiasouthern.edu The calculated spectra of related molecules like 3,5-dibromo-2,6-dimethoxy pyridine have shown good agreement with experimental FT-IR and FT-Raman data. nih.gov

Adsorption Mechanism Studies (e.g., on metal surfaces for corrosion inhibition)

The structural features of this compound, such as the presence of heteroatoms (N, O) with lone pairs of electrons and aromatic rings, make it a candidate for applications like corrosion inhibition. Organic inhibitors function by adsorbing onto a metal surface, forming a protective barrier. nih.gov DFT calculations can elucidate this adsorption mechanism by modeling the interaction between the inhibitor molecule and the metal surface.

Key parameters derived from these calculations include the adsorption energy (E_ads), which indicates the strength of the interaction, and the nature of the bonding (physisorption or chemisorption). Physisorption involves electrostatic interactions, while chemisorption involves charge sharing or transfer between the molecule and the metal. iaea.org The electron-donating ability (related to E_HOMO) and electron-accepting ability (related to E_LUMO) of the molecule are crucial. For this compound, the nitrogen and oxygen atoms can serve as active centers for chemical adsorption on a metal surface through the donation of lone-pair electrons to the vacant d-orbitals of the metal. nih.gov The planar phenyl and pyridine rings can also contribute to adsorption via π-electron interactions. Studies on other pyridine and methoxyphenyl derivatives have confirmed that such molecules act as effective corrosion inhibitors by adsorbing on metal surfaces according to mechanisms that can be modeled by DFT. nih.govresearchgate.net

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) and docking simulations are computational techniques used to understand the dynamic behavior of molecules and their binding interactions with a target, such as a protein receptor or a material surface.

Investigation of Molecular Interactions and Binding Modes

Molecular docking is a method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target. While no specific docking studies on this compound have been reported, studies on structurally related pyridine derivatives provide significant insights. nih.govresearchgate.net

The structure of this compound suggests it can participate in several key molecular interactions:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and pyridine rings provide significant hydrophobic surfaces that can interact with nonpolar residues in a protein's binding pocket.

Halogen Bonding: The bromine atom can potentially act as a halogen bond donor, interacting with nucleophilic sites.

In docking studies of other bromo-pyridine containing compounds, these types of interactions are frequently observed to be critical for binding affinity. researchgate.net For example, docking studies on pyridine derivatives as EGFR inhibitors revealed key binding interactions within the enzyme's active site. nih.gov

Table 2: Representative Docking Scores for Structurally Related Scaffolds

| Compound Series | Target Protein | Range of Docking Scores | Source |

| 1,2,3-triazole linked pyridine hybrids | 5FGK | -5.156 to -6.783 | researchgate.net |

| Pyridine/pyrimidine derivatives | Thymidylate Synthase | - | jocpr.com |

| Trimethoxyphenyl pyridine derivatives | Tubulin | - | rsc.org |

This table is interactive and provides context for typical binding scores.

Conformational Analysis and Stability

The conformational flexibility of a molecule is crucial for its biological activity and material properties. For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the pyridine and methoxyphenyl rings. This rotation determines the dihedral angle between the two aromatic systems.

Studies on 2-arylpyridines have shown that these molecules can adopt different conformations, and the presence of substituents can create a preference for a specific conformation. nih.govacs.org The planarity or non-planarity of the molecule affects its packing in a crystal lattice and its ability to fit into a receptor binding site. For example, the crystal structure of the related compound 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine shows a significant dihedral angle of 51.39° between the two rings. nih.gov Similarly, in 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the dihedral angle was found to be 41.53°. researchgate.net

Molecular dynamics simulations can be used to explore the conformational landscape of this compound over time, identifying the most stable (lowest energy) conformations and the energy barriers between them. acs.org This analysis is vital for understanding how the molecule behaves in different environments and how its shape influences its interactions.

Reaction Pathway and Transition State Analysis

The reactivity of halogenated pyridines is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures. The compound this compound, with its distinct electronic and steric properties, is an important substrate for various cross-coupling reactions. Understanding the intricate details of its reaction pathways and the associated transition states is crucial for optimizing reaction conditions and expanding its synthetic utility. While direct computational studies exclusively on this compound are not extensively available in the public domain, a wealth of information can be gleaned from computational and mechanistic investigations of structurally analogous 2-bromopyridine (B144113) and aryl bromide systems. These studies, primarily employing Density Functional Theory (DFT), provide a robust framework for elucidating the probable reaction mechanisms involving this compound.

Elucidation of Reaction Mechanisms involving this compound

The primary reaction mechanisms in which this compound is expected to participate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These processes are fundamental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Cross-Coupling Reaction:

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organoboron compound with a halide. For this compound, this would typically involve a reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle, which can be extrapolated to our compound of interest, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. This is often the rate-determining step. nih.gov The palladium center inserts itself into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The presence of the electron-withdrawing pyridine ring and the electron-donating methoxy group on the phenyl ring can influence the rate of this step. DFT studies on similar 2-bromopyridines suggest that the coordination of the pyridine nitrogen to the palladium catalyst can either facilitate or hinder the oxidative addition depending on the ligand environment around the metal.

Transmetalation: Following oxidative addition, the organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. The base (e.g., carbonate, phosphate) plays a crucial role in forming a more nucleophilic boronate species, which then undergoes transmetalation. Computational studies have shown that the energy barrier for this step is sensitive to the nature of the base and the solvent. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov This step is typically fast and irreversible.

Table 1: Key Steps in the Proposed Suzuki-Miyaura Reaction of this compound

| Step | Description | Key Intermediates/Transition States |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Pd(0) complex, Aryl-Pd(II)-Br intermediate |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) complex. | Aryl-Pd(II)-Br, Aryl-boronate, Diaryl-Pd(II) intermediate |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Diaryl-Pd(II) intermediate, Biaryl product, Pd(0) complex |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and materials. When this compound reacts with an amine in the presence of a palladium catalyst and a strong base, an arylamine is formed. The mechanism is analogous to the Suzuki-Miyaura reaction but with some key differences.

Computational analyses of the Buchwald-Hartwig amination of aryl bromides provide a detailed picture of the reaction pathway. nih.gov

Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex.

Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. The strong base deprotonates the coordinated amine to form a palladium amido complex. The choice of base and the nature of the phosphine (B1218219) ligand on the palladium are critical for the efficiency of this step. nih.govnih.gov

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst. DFT calculations have shown that this step is often the turnover-limiting step and is highly influenced by the steric and electronic properties of the phosphine ligand and the aryl group. nih.gov

Table 2: Key Steps in the Proposed Buchwald-Hartwig Amination of this compound

| Step | Description | Key Intermediates/Transition States |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Pd(0) complex, Aryl-Pd(II)-Br intermediate |

| Amine Coordination & Deprotonation | Coordination of the amine and subsequent deprotonation by a base. | Aryl-Pd(II)-(Amine)-Br, Aryl-Pd(II)-Amido complex |

| Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | Aryl-Pd(II)-Amido complex, Arylamine product, Pd(0) complex |

The electronic nature of the 2-(4-methoxyphenyl) substituent likely plays a significant role in these reactions. The electron-donating methoxy group can increase the electron density on the pyridine ring, potentially affecting the rate of oxidative addition and the stability of the palladium intermediates. Computational studies on substituted aryl halides have demonstrated that such electronic effects can have a profound impact on the reaction energy profiles.

Advanced Research Applications of 2 Bromo 6 4 Methoxyphenyl Pyridine and Its Derivatives

Materials Science Applications

The unique structural and electronic properties of the 2-Bromo-6-(4-methoxyphenyl)pyridine scaffold make it a valuable component in the design and synthesis of advanced materials. Its bipyridyl-like nature, combined with the reactive bromo group and the electron-donating methoxyphenyl substituent, allows for its incorporation into a variety of material architectures.

Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While direct applications of this compound as a primary ligand in well-known MOFs and COFs are not extensively documented in dedicated studies, its structural motifs are fundamental to the ligands used in constructing these frameworks. The pyridine (B92270) and phenyl rings are common components in linkers that coordinate with metal ions to form MOFs or connect via covalent bonds to create COFs. The bromo- and methoxy- substitutions on this core structure allow for post-synthetic modification, a key strategy for tuning the properties of these porous materials. For instance, the bromo group can be used as a reactive handle for further functionalization within the framework, potentially altering gas sorption selectivity, catalytic activity, or sensing capabilities.

Development of Electroluminescent and Optical Materials

The this compound core is instrumental in the development of materials with tailored photophysical properties for applications in electronics and optics. Its derivatives have been explored for their potential in Organic Light-Emitting Diodes (OLEDs) and other optical devices.

Research has shown that incorporating this bipyridyl-like fragment into larger conjugated systems can lead to materials with desirable emission characteristics. The inherent electron-deficient nature of the pyridine ring, combined with the electron-rich methoxyphenyl group, creates an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT character is crucial for tuning the emission color and efficiency of electroluminescent materials.

For example, derivatives of this compound have been used to create platinum(II) complexes. These complexes often exhibit phosphorescence, a property highly sought after for achieving high efficiency in OLEDs. The bromo-substituent provides a convenient site for synthetic elaboration, allowing for the fine-tuning of the electronic properties of the final material to achieve specific emission wavelengths, from blue to red, and to improve quantum yields.

Role as Material Building Blocks in Polymer Science

In polymer science, this compound serves as a valuable monomer or building block for creating functional polymers. The bromo- group is particularly useful as it can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are powerful methods for polymer synthesis.

This allows for the incorporation of the 2-(4-methoxyphenyl)pyridine (B1296241) unit into the backbone of conjugated polymers. These polymers are of significant interest for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electronic properties of the resulting polymer can be systematically modified by co-polymerizing this monomer with other aromatic building blocks. The methoxy (B1213986) group helps to improve the solubility of the resulting polymers, which is a critical factor for their processability into thin films for device fabrication.

Chemical Biology and Mechanistic Medicinal Chemistry Research

The structural framework of this compound is a key feature in the design of molecules for probing biological systems and developing potential therapeutic agents. Its ability to be readily modified allows for systematic investigations into how molecular structure affects biological activity.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds for structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, as they provide insights into the specific molecular features responsible for a compound's biological effects.

By using this compound as a starting material, chemists can systematically modify different parts of the molecule. For instance, the bromine atom can be replaced with a wide array of other functional groups through cross-coupling reactions. This allows researchers to explore how changes in size, electronics, and hydrogen-bonding potential at this position influence the interaction of the molecule with its biological target. Similarly, the methoxy group on the phenyl ring can be altered or replaced to probe the importance of this substituent for biological activity. These studies are essential for optimizing the potency and selectivity of lead compounds in drug discovery programs.

Design and Synthesis of Combretastatin-A4 Analogues and Tubulin Polymerization Inhibition Studies

One of the most significant applications of this compound in medicinal chemistry is in the synthesis of analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. Tubulin is a critical protein involved in cell division, and its inhibition is a validated strategy for cancer therapy.